2-(Methylthiomethyl)-3-phenylpropenal

概要

説明

2-(Methylthiomethyl)-3-phenylpropenal is an organic compound with the following properties:

- Chemical Formula : C<sub>11</sub>H<sub>12</sub>OS

- Molecular Weight : 180.27 g/mol

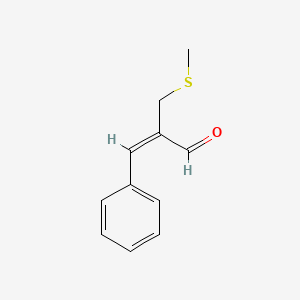

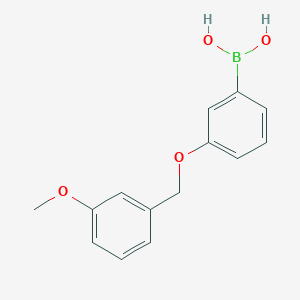

- Structural Formula :

!Structural Formula - Common Name : It is also known as 2-(methylthiomethyl)cinnamaldehyde .

Synthesis Analysis

The synthesis of 2-(Methylthiomethyl)-3-phenylpropenal involves the condensation of methylthiomethylamine (MTM amine) with cinnamaldehyde . The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired compound.

Molecular Structure Analysis

The compound features a phenyl group attached to an α,β-unsaturated aldehyde moiety. The methylthiomethyl group is positioned at the α-carbon, providing stability and influencing its reactivity.

Chemical Reactions Analysis

- Aldol Condensation :

- 2-(Methylthiomethyl)-3-phenylpropenal can undergo aldol condensation with other carbonyl compounds, leading to the formation of β-hydroxy ketones or aldehydes.

- Michael Addition :

- The α,β-unsaturated system allows for Michael addition reactions with nucleophiles.

- Oxidation :

- The aldehyde group can be oxidized to the corresponding carboxylic acid.

- Reduction :

- Reduction of the double bond yields the corresponding alcohol.

Physical And Chemical Properties Analysis

- Melting Point : Approximately 50–60°C

- Solubility : Soluble in organic solvents (e.g., ethanol, acetone)

- Odor : Aromatic, cinnamaldehyde-like odor

科学的研究の応用

Bioactivity in Pest Control and Pathogens

2-(Methylthiomethyl)-3-phenylpropenal, as part of the phenylpropene family, has shown potential in biological applications. Phenylpropenes, including eugenol and its derivatives, exhibit bioactivity against certain pests and fungal pathogens. Research indicates that specific phenylpropenes possess antifungal activity for fungal pathogens, with certain derivatives also displaying oviposition deterrent activity for mites. This highlights the potential of 2-(Methylthiomethyl)-3-phenylpropenal in agricultural pest control and pathogen resistance (Koeduka et al., 2014).

Physicochemical Properties and Synthesis

The physicochemical properties and synthesis of derivatives similar to 2-(Methylthiomethyl)-3-phenylpropenal have been explored. A study on methyl 3-mercapto arylpropene dithioates, which are closely related to 2-(Methylthiomethyl)-3-phenylpropenal, reveals insights into their synthesis and characteristics. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Abasq et al., 2005).

Applications in Chemical Synthesis

2-(Methylthiomethyl)-3-phenylpropenal may play a role in various chemical synthesis processes. A study on the dealkylation of alkyl 2-(methylthiomethyl)phenyl sulfoxides demonstrates the potential for this compound in producing thiasulfonium salts and alkyl iminium salts, which are useful in organic synthesis and pharmaceutical applications (Naka et al., 1999).

Engineering of Volatile Phenylpropanoids in Plants

The role of phenylpropenes in the biosynthesis of volatile phenylpropanoids in plants is significant. Understanding the biosynthesis pathway of these compounds, including 2-(Methylthiomethyl)-3-phenylpropenal, can aid in the genetic engineering of plant aromas, which is important for food flavoring and essential oils in cosmetics (Koeduka, 2014).

Safety And Hazards

- Toxicity : Limited data available; handle with caution.

- Irritant : May cause skin and eye irritation.

- Storage : Store in a cool, dry place away from direct sunlight.

将来の方向性

Further research is needed to explore the compound’s:

- Biological Activity : Investigate its potential as an antimicrobial or antitumor agent.

- Synthetic Modifications : Explore derivatization to enhance specific properties.

- Pharmacological Applications : Assess its potential in drug development.

Please note that while some information is available, additional studies are required to fully understand the compound’s properties and applications123.

特性

IUPAC Name |

(E)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12OS/c1-13-9-11(8-12)7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDHQEQDIWDMOT-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(=CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC/C(=C/C1=CC=CC=C1)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

viscous yellow liquid | |

| Record name | 2-(Methylthiomethyl)-3-phenylpropenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/511/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in fats | |

| Record name | 2-(Methylthiomethyl)-3-phenylpropenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/511/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.080-1.085 | |

| Record name | 2-(Methylthiomethyl)-3-phenylpropenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/511/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

(E)-2-(methylsulfanylmethyl)-3-phenylprop-2-enal | |

CAS RN |

65887-08-3 | |

| Record name | 2-(Methylthiomethyl)-3-phenyl-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-4-fluoro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1591496.png)